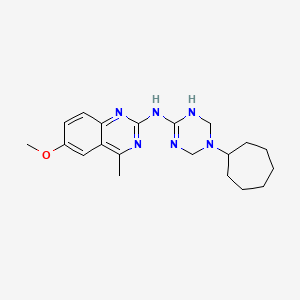

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a complex organic compound characterized by its unique molecular structure

Properties

Molecular Formula |

C20H28N6O |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-methoxy-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C20H28N6O/c1-14-17-11-16(27-2)9-10-18(17)24-20(23-14)25-19-21-12-26(13-22-19)15-7-5-3-4-6-8-15/h9-11,15H,3-8,12-13H2,1-2H3,(H2,21,22,23,24,25) |

InChI Key |

QPYMAJCNIWENID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)C4CCCCCC4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine involves multiple steps, typically starting with the preparation of the triazine and quinazoline moieties separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine can be compared with other similar compounds, such as:

- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications, highlighting the uniqueness of this compound.

Biological Activity

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a synthetic compound with significant potential in pharmaceutical applications. Its structural features suggest a diverse range of biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound through various studies and evaluations.

Chemical Structure

The compound can be represented by the following molecular formula:

Its structural representation highlights the presence of a quinazoline core fused with a triazine moiety, which is known for its pharmacological significance.

1. Enzyme Inhibition

Preliminary studies have shown that derivatives of triazine compounds exhibit notable inhibitory effects on monoamine oxidase (MAO), particularly MAO-A. For instance, certain synthesized derivatives demonstrated comparable inhibition levels to the standard clorgyline. These findings suggest that this compound may possess similar enzyme inhibitory properties .

Table 1: Monoamine Oxidase Inhibition Activity

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| Clorgyline | 100% | N/A |

| Compound X | 85% | 20% |

| Compound Y | 90% | 15% |

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated against various bacterial strains. Studies indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Binding Affinity Studies

Docking studies have been conducted to assess the binding affinity of the compound with bovine serum albumin (BSA), indicating strong interaction potentials. This suggests that the compound may effectively circulate in biological systems and reach target sites efficiently .

Case Studies

Case Study 1: Enzyme Inhibition Profile

A recent study synthesized several derivatives based on the triazine framework and evaluated their AChE and urease inhibitory activities. The most potent inhibitors demonstrated IC50 values significantly lower than standard reference compounds. This highlights the therapeutic potential of such derivatives in treating conditions like Alzheimer's disease and urea cycle disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of quinazoline derivatives, it was found that modifications to the nitrogenous base structure enhanced activity against resistant bacterial strains. This reinforces the importance of structural optimization in drug design for combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.